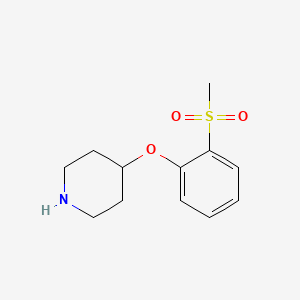
2-(Chloromethyl)pent-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)pent-1-ene is an organic compound with the molecular formula C6H11Cl. It is a chlorinated derivative of pentene, characterized by the presence of a chlorine atom attached to the second carbon of the pentene chain. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Chloromethyl)pent-1-ene can be synthesized through several methods. One common method involves the chlorination of pent-1-ene using chlorine gas in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The process may also include purification steps such as distillation to separate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)pent-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Addition Reactions: The double bond in the pentene chain can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like hydroxide ions or alkoxide ions under basic conditions.
Elimination Reactions: Often require strong bases such as potassium tert-butoxide or sodium hydride.
Addition Reactions: Usually occur in the presence of halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen chloride) under ambient conditions.
Major Products Formed
Substitution Reactions: Formation of alcohols or ethers.
Elimination Reactions: Formation of alkenes.
Addition Reactions: Formation of dihalides or halohydrins.
Scientific Research Applications
2-(Chloromethyl)pent-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving halogenated substrates.
Medicine: Investigated for its potential use in the development of pharmaceuticals and bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)pent-1-ene in chemical reactions involves the interaction of the chlorine atom and the double bond with various reagents. In substitution reactions, the chlorine atom is displaced by nucleophiles, while in elimination reactions, the chlorine atom and a hydrogen atom are removed to form a double bond. In addition reactions, the double bond reacts with electrophiles to form new bonds.
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)pent-1-ene: Similar structure but with a bromine atom instead of chlorine.
2-(Iodomethyl)pent-1-ene: Similar structure but with an iodine atom instead of chlorine.
2-(Fluoromethyl)pent-1-ene: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
2-(Chloromethyl)pent-1-ene is unique due to the specific reactivity of the chlorine atom, which can participate in a wide range of chemical reactions. The presence of the double bond also allows for additional reactivity, making it a versatile compound in synthetic chemistry.
Properties
Molecular Formula |
C6H11Cl |
|---|---|
Molecular Weight |
118.60 g/mol |
IUPAC Name |
2-(chloromethyl)pent-1-ene |
InChI |
InChI=1S/C6H11Cl/c1-3-4-6(2)5-7/h2-5H2,1H3 |
InChI Key |
UZINVYZHXQTKDN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=C)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Oxa-1-azadispiro[3.1.5^{6}.1^{4}]dodecan-2-one](/img/structure/B13604356.png)
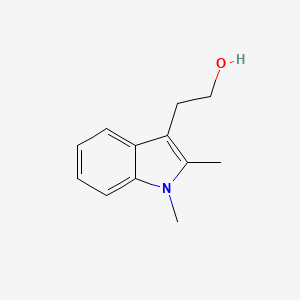
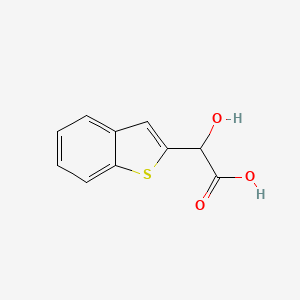
![1-Methyl-4-{[(2,2,2-trifluoroethyl)amino]methyl}pyrrolidin-2-onehydrochloride](/img/structure/B13604385.png)
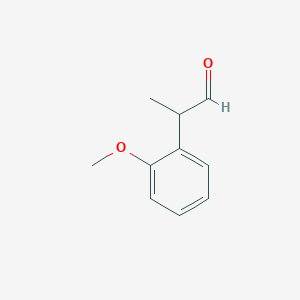
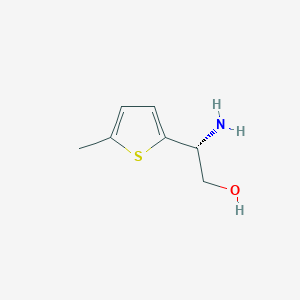
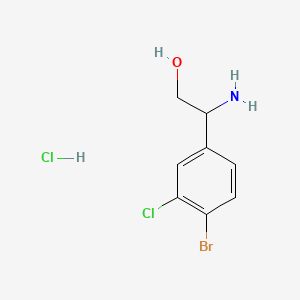

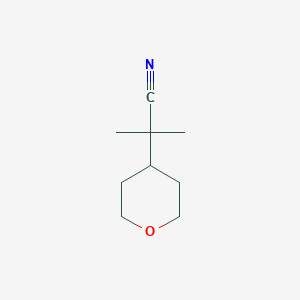
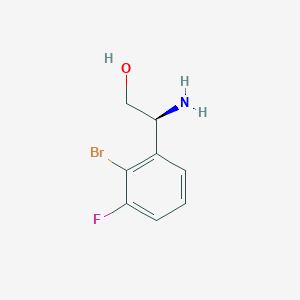
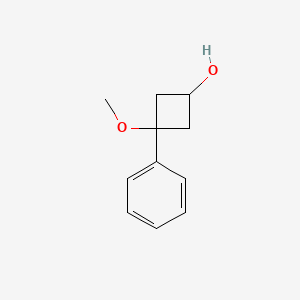
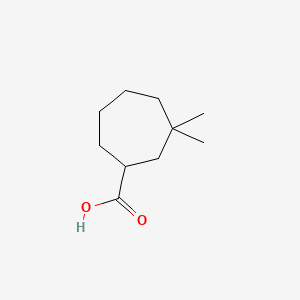
![3-[(Pyridin-4-yl)formamido]propanoicacidhydrochloride](/img/structure/B13604433.png)
